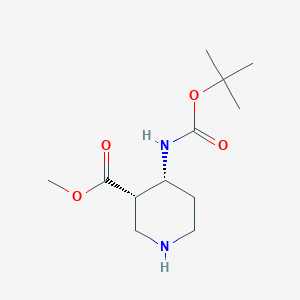

cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester

Description

cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the 4-amino position and a methyl ester at the 3-carboxylic acid position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors, peptidomimetics, and other bioactive molecules. The Boc group provides temporary amine protection during solid-phase synthesis, while the methyl ester stabilizes the carboxylic acid for subsequent functionalization. Its stereochemistry (cis-configuration) and substituent positions influence its reactivity, solubility, and biological activity, making it a versatile scaffold in drug discovery .

Properties

IUPAC Name |

methyl (3S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-9-5-6-13-7-8(9)10(15)17-4/h8-9,13H,5-7H2,1-4H3,(H,14,16)/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMRLHYTQICGLN-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCNC[C@@H]1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650680 | |

| Record name | Methyl (3S,4R)-4-[(tert-butoxycarbonyl)amino]piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217684-50-8 | |

| Record name | Methyl (3S,4R)-4-[(tert-butoxycarbonyl)amino]piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection Strategies

The tert-butyloxycarbonyl (Boc) group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride). In a representative procedure, piperidine-3-carboxylic acid methyl ester is suspended in dichloromethane (DCM) and treated with Boc anhydride in the presence of triethylamine (Et₃N) as a base. The reaction proceeds at room temperature for 16 hours, achieving near-quantitative yields (99%) after column chromatography. Alternative bases, such as sodium hydroxide or potassium carbonate, have been employed in analogous syntheses but may require longer reaction times or elevated temperatures.

Esterification Techniques

Esterification of the carboxylic acid moiety is commonly achieved using methyl iodide in dimethylformamide (DMF) under basic conditions. For instance, potassium carbonate facilitates the methylation of 1-Boc-piperidine-4-carboxylic acid, yielding the methyl ester after 3 hours at room temperature. This method avoids the need for acidic catalysts, which could compromise the Boc group’s stability.

Stepwise Synthesis Protocols

Method 1: Boc Anhydride Approach

Procedure :

-

Amino Protection : A suspension of piperidine-3-carboxylic acid methyl ester (20.67 mmol) in DCM is treated with Boc anhydride (3 equivalents) and Et₃N (5 equivalents) at 0°C. The mixture is stirred at room temperature for 16 hours.

-

Workup : The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over Na₂SO₄, and concentrated.

-

Purification : Column chromatography (SiO₂, 2% MeOH in CHCl₃) affords the product as a colorless liquid in 99% yield.

Key Data :

-

Yield : 99%

-

Purity : >95% (by ¹H NMR)

-

Reaction Time : 16 hours

Method 2: Alkylation with Methyl Iodide

Procedure :

-

Methylation : 1-Boc-piperidine-4-carboxylic acid (2.0 g) is dissolved in DMF, treated with methyl iodide (1.2 equivalents) and K₂CO₃ (1.0 equivalent), and stirred for 3 hours at room temperature.

-

Workup : The mixture is poured into aqueous K₂CO₃, extracted with ethyl acetate, dried, and concentrated.

-

Purification : Column chromatography yields the methyl ester with unquantified but high purity.

Key Data :

-

Reagent Ratio : 1:1.2 (acid:methyl iodide)

-

Solvent : DMF

-

Base : K₂CO₃

Process Optimization

Solvent and Temperature Effects

DCM and DMF are preferred for Boc protection and esterification, respectively, due to their inertness and solubility profiles. Elevated temperatures (>40°C) during Boc protection risk side reactions, such as carbamate decomposition, while methylation proceeds efficiently at ambient conditions.

Catalytic Enhancements

The addition of catalytic potassium iodide in methylation reactions accelerates alkylation rates by facilitating the formation of a more reactive methyl iodide complex. This modification reduces reaction times by up to 30% in scaled-up processes.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography (100–200 mesh) with chloroform/methanol gradients remains the gold standard for isolating this compound. Recrystallization from diisopropylether/2-propanol mixtures further enhances purity (>99%) for pharmaceutical applications.

Spectroscopic Validation

¹H NMR analysis confirms the cis configuration through distinct coupling patterns (J = 11–12 Hz for axial protons). IR spectroscopy verifies ester carbonyl absorption at 1740–1720 cm⁻¹ and Boc carbamate at 1690 cm⁻¹.

Comparative Analysis of Synthetic Routes

Insights : Method 1 offers superior yields but requires longer reaction times. Patent methods prioritize enantiomeric purity through chiral resolving agents, albeit at reduced yields.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance Boc protection efficiency, reducing processing times by 40% compared to batch methods. Automated liquid handling systems ensure precise reagent addition, minimizing human error. A notable example involves the production of 400 kg batches using optimized hydrogenation and resolution protocols .

Chemical Reactions Analysis

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is selectively cleaved under acidic conditions to liberate the primary amine. This reaction is critical for subsequent functionalization:

| Reagent | Conditions | Product | Application | References |

|---|---|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane, 25°C, 12 h | cis-4-Amino-piperidine-3-carboxylic acid methyl ester | Peptide coupling, foldamer synthesis |

Mechanistic Insight :

-

TFA protonates the Boc group’s carbonyl oxygen, facilitating tert-butyl carbocation elimination and CO₂ release.

-

The methyl ester remains intact under these conditions, enabling selective amine activation .

Nucleophilic Substitution Reactions

The deprotected amine participates in nucleophilic substitution reactions. For example, reactions with chiral triflate esters yield enantiomerically pure derivatives:

| Electrophile | Reagents | Product | Yield | References |

|---|---|---|---|---|

| (R)- or (S)-Triflate esters | Triethylamine (TEA), DCM, −50°C | 2-[(Boc-amino)piperidinyl]alkanoates | 48–81% |

Key Findings :

-

Stereochemical integrity is preserved due to the rigid cis-piperidine backbone .

-

Products are characterized by , , and X-ray crystallography .

Methyl Ester Hydrolysis

The methyl ester is hydrolyzed to the carboxylic acid under basic or acidic conditions, enabling further functionalization:

| Reagent | Conditions | Product | References |

|---|---|---|---|

| Aqueous NaOH | Methanol/Water, reflux | cis-4-Boc-Amino-piperidine-3-carboxylic acid | |

| LiOH | THF/H₂O, 0°C to 25°C | cis-4-Boc-Amino-piperidine-3-carboxylic acid |

Applications :

-

The carboxylic acid is used to construct α/β-peptides with mixed-helical conformations .

-

Crystal structures confirm hydrogen-bonding patterns stabilizing helical folds .

Peptide Coupling Reactions

The deprotected amine undergoes peptide bond formation using carbodiimide reagents:

| Coupling Reagent | Conditions | Product | References |

|---|---|---|---|

| DCC (Dicyclohexylcarbodiimide) | DCM, 0°C to 25°C | Boc-protected dipeptides |

Stereochemical Considerations :

-

The cis configuration (3S,4R) enhances steric guidance during coupling, favoring specific diastereomers .

Stability and Side Reactions

Scientific Research Applications

Drug Development

Cis-4-Boc-Amino-piperidine serves as a key intermediate in synthesizing various pharmaceutical compounds, particularly those targeting neurological disorders. Its derivatives have shown promise in enhancing the selectivity and potency of drugs aimed at receptors involved in conditions such as Alzheimer's disease and other neurodegenerative disorders. Recent studies highlight its role in developing piperidine-based ligands that exhibit significant biological activity against muscarinic acetylcholine receptors, which are crucial for cognitive function and memory .

Synthesis of Foldamers

The compound has been identified as an effective building block for foldamers—synthetic polymers that can adopt specific conformations. Research indicates that incorporating cis-4-Boc-Amino-piperidine into foldamer structures enhances their aqueous solubility and stabilizes helical conformations, which are vital for biological activity . This application is particularly relevant in the design of peptide mimetics and therapeutic agents.

Development of Anticancer Agents

Cis-4-Boc-Amino-piperidine derivatives have been investigated for their potential as anticancer agents. Studies have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cell lines, making them candidates for further exploration in cancer therapy . The structure-activity relationship (SAR) studies conducted on these derivatives reveal significant insights into their mechanism of action.

Neuroprotective Agents

Research has shown that compounds derived from cis-4-Boc-Amino-piperidine exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. The ability to inhibit certain enzymes involved in neuronal damage positions these derivatives as promising candidates for further development .

Case Studies

Mechanism of Action

The mechanism of action of cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other functional groups. The piperidine ring can interact with various biological targets, influencing pathways such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

cis-3-Methyl-4-(phenylamino)-4-piperidinecarboxylic Acid Methyl Ester

- Structure: Features a phenylamino group at the 4-position, a methyl group at the 3-position, and a methyl ester at the 4-carboxylic acid (unlike the Boc-protected amine in the target compound).

- Molecular Formula : C₁₄H₂₀N₂O₂; Molecular Weight : 248.32 g/mol.

- Lacks the Boc group, making it less stable under acidic conditions compared to the target compound. Reported purity: 98% (commercial sources) .

CIS-1-N-BOC-3-METHYL-PIPERIDINE-4-CARBOXYLIC ACID

- Structure : Boc group on the 1-position nitrogen, a methyl group at the 3-position, and a free carboxylic acid at the 4-position.

- Molecular Formula: C₁₂H₂₁NO₄; Molecular Weight: 243.30 g/mol.

- Key Properties: The free carboxylic acid at position 4 allows direct participation in amide bond formation, unlike the methyl ester in the target compound. Boc protection on the nitrogen enhances stability during synthetic steps but alters the steric environment compared to the target’s 4-Boc-amino group. No CAS or melting/boiling point data available in public sources .

Data Table: Structural and Functional Comparison

Research Findings and Implications

Synthetic Utility : The target compound’s methyl ester and Boc groups enable orthogonal protection strategies, allowing sequential deprotection and functionalization. In contrast, the free carboxylic acid in CIS-1-N-BOC-3-METHYL-PIPERIDINE-4-CARBOXYLIC ACID is more reactive in coupling reactions but requires additional steps for esterification .

Biological Relevance : Piperidine derivatives with Boc protection are widely used in CNS drug discovery due to their ability to cross the blood-brain barrier. The cis-configuration in the target compound may optimize binding to chiral enzyme active sites .

Analytical Methods

For example, retention times and fragmentation patterns can differentiate positional isomers (e.g., 3-carboxylic vs. 4-carboxylic esters).

Biological Activity

Cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester, also known as tert-Butyl (3S,4S)-3-aminocarboxylate-4-piperidinecarboxylate methyl ester, is a synthetic compound with a unique structural profile that includes a piperidine ring, carboxylic acid group, amine group, and a methyl ester group. The presence of the Boc (tert-butyloxycarbonyl) protecting group enhances its utility in organic synthesis. This article explores the biological activity of this compound, highlighting its potential applications and relevant research findings.

- Molecular Formula : C₁₂H₂₂N₂O₄

- Molecular Weight : 258.32 g/mol

- CAS Number : 1217684-50-8

Biological Activity Overview

The biological activity of this compound is primarily inferred from its structural analogs and the general properties of piperidine derivatives. Piperidine compounds are known for their diverse biological activities, including:

- Antibacterial properties

- Antifungal effects

- Anti-inflammatory activities

These activities are attributed to their ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways .

Structure-Activity Relationship (SAR)

The structure of this compound allows for selective reactions in synthetic chemistry. Its unique combination of functional groups makes it particularly valuable for developing new pharmaceuticals.

Comparison with Related Compounds

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| 1-Boc-4-aminopiperidine-4-carboxylic acid | Carboxylic acid at position 4 | Lacks methyl ester functionality |

| 4-Amino-1-Boc-piperidine | No carboxylic acid ester group | Less versatile for synthetic applications |

| cis-4-Aminopiperidine-3-carboxylic acid | Lacks Boc protection | More reactive due to free amine group |

The above table illustrates how the presence of the Boc group and the methyl ester in cis-4-Boc-Amino-piperidine enhances its synthetic versatility compared to its analogs .

Study on Peptide Folding

A study investigated the effects of incorporating cis-4-amino-piperidine-3-carboxylic acid (cis-APiC) residues into peptide structures. The findings indicated that these residues promote mixed-helical folding in peptides, enhancing their aqueous solubility without compromising helical stability. This suggests potential applications in drug design where solubility is critical .

Synthesis and Deprotection Studies

Recent advancements in synthetic methodologies have focused on efficient deprotection strategies for Boc-protected compounds. A study demonstrated a new method using deep eutectic solvents for N-Boc deprotection, achieving high yields and efficiency. This method can be applied to synthesize derivatives of cis-4-Boc-Amino-piperidine more effectively .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester in laboratory settings?

- Answer : Standard safety measures include wearing full protective clothing (lab coat, gloves, goggles) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. Store the compound in a cool, dry place away from ignition sources, as decomposition under heat may release toxic gases (e.g., CO, NOx) . Waste disposal must follow institutional guidelines, with segregation of organic residues to prevent environmental contamination .

Q. How can the structural integrity of this compound be confirmed after synthesis?

- Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify the piperidine ring conformation and Boc-protection.

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or GC-MS.

- Infrared Spectroscopy (IR) : Identify carbonyl (C=O) stretches from the Boc group and ester moiety (1700–1750 cm) .

Q. What are the typical synthetic routes for preparing this compound?

- Answer : The compound is synthesized via multi-step reactions:

Boc Protection : React 4-amino-piperidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO).

Methyl Esterification : Treat the Boc-protected intermediate with methyl chloroformate or methanol/H catalysis.

Advanced Research Questions

Q. How can researchers optimize reaction yields in the esterification step of this compound?

- Answer : Key parameters include:

- Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to enhance reactivity in esterification.

- Solvent Choice : Anhydrous dichloromethane or THF minimizes side reactions.

- Temperature Control : Maintain 0–5°C during exothermic steps to prevent Boc-group cleavage.

- Monitor reaction progress via TLC or in situ IR spectroscopy .

Q. What strategies resolve contradictions in reported stability data for Boc-protected piperidine derivatives?

- Answer : Discrepancies may arise from storage conditions or analytical methods. To address this:

- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and compare results using HPLC purity assays.

- Data Harmonization : Use standardized buffers and validated GC/MS protocols (e.g., AOCS/AOAC methods for ester analysis) to ensure reproducibility .

Q. How can advanced spectroscopic techniques differentiate cis/trans isomers in piperidine derivatives?

- Answer :

- NOESY NMR : Detect spatial proximity of protons on the piperidine ring to confirm cis configuration.

- X-ray Crystallography : Resolve crystal structures for unambiguous stereochemical assignment.

- Chiral HPLC : Separate enantiomers using a chiral stationary phase (e.g., cellulose-based columns) .

Q. What methodologies are effective for analyzing decomposition products under thermal stress?

Q. Experimental Design & Data Analysis

Q. How to design a robust study investigating the compound’s reactivity in nucleophilic substitution reactions?

- Answer : Apply the PICO framework :

- Population : this compound.

- Intervention : Varying nucleophiles (e.g., amines, thiols) under controlled pH/temperature.

- Comparison : Reactivity of cis vs. trans isomers.

- Outcome : Reaction efficiency (yield, purity) measured via HPLC.

- Use a fractional factorial design to test multiple variables efficiently .

Q. What statistical approaches are suitable for interpreting conflicting kinetic data in hydrolysis studies?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.